Activated T Subunit

Description

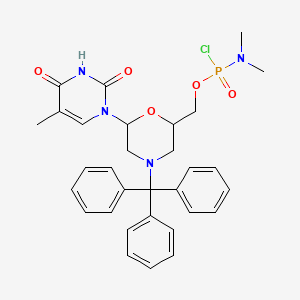

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1155373-34-4 |

|---|---|

Molecular Formula |

C31H34ClN4O5P |

Molecular Weight |

609.0 g/mol |

IUPAC Name |

1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C31H34ClN4O5P/c1-23-19-36(30(38)33-29(23)37)28-21-35(20-27(41-28)22-40-42(32,39)34(2)3)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-19,27-28H,20-22H2,1-3H3,(H,33,37,38) |

InChI Key |

DIRYYUMNQFXZQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(=O)(N(C)C)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanics of T-Cell Activation: An In-depth Guide to TCR Subunit Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

T-cell activation is a cornerstone of the adaptive immune response, and at its heart lies a complex and exquisitely regulated series of phosphorylation events triggered by the T-cell receptor (TCR). Understanding the intricate molecular choreography of TCR subunit phosphorylation is paramount for developing novel immunotherapies and diagnostics. This technical guide provides a comprehensive overview of the core mechanisms, key molecular players, and the experimental approaches used to elucidate this fundamental process.

The Initial Spark: TCR-pMHC Engagement and Lck-mediated ITAM Phosphorylation

T-cell activation commences when the TCR on the surface of a T-cell recognizes and binds to a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). This interaction brings the TCR complex into close proximity with the Src family kinase, Lck , which is non-covalently associated with the cytoplasmic tails of the CD4 or CD8 co-receptors.[1][2]

The primary role of the CD4 and CD8 co-receptors is to facilitate the delivery of Lck to the TCR-pMHC complex.[1][2] This localized increase in Lck concentration is the critical first step in initiating the signaling cascade.[1] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytoplasmic tails of the CD3 (γ, δ, ε) and ζ subunits of the TCR complex.[3][4][5] Each ITAM contains two tyrosine residues that, when phosphorylated, create docking sites for downstream signaling molecules.[6]

The phosphorylation of ITAM tyrosines by Lck is not a random event. Studies have suggested a specific order of phosphorylation, with certain tyrosines being targeted more efficiently than others, which may contribute to the fine-tuning of the T-cell response.[7]

Recruitment and Activation of ZAP-70: The Central Relay Kinase

The doubly phosphorylated ITAMs serve as high-affinity binding sites for the tandem SH2 domains of another crucial tyrosine kinase, the Zeta-chain-associated protein kinase of 70 kDa (ZAP-70) .[6][8][9] The recruitment of ZAP-70 from the cytosol to the plasma membrane is a pivotal event that propagates the signal downstream.[8]

Upon binding to the phosphorylated ITAMs, ZAP-70 undergoes a conformational change that relieves its autoinhibited state.[9] However, full activation of ZAP-70's catalytic activity requires its own phosphorylation by Lck at several tyrosine residues, including Tyr315, Tyr319, and Tyr493.[8] This hierarchical activation, where Lck first phosphorylates the TCR and then ZAP-70, ensures a tightly controlled and specific signaling cascade.

The Signalosome Assembly: LAT and SLP-76 Scaffolds

Once activated, ZAP-70 phosphorylates two key adaptor proteins: Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) .[1][9][10] These molecules act as central scaffolds, orchestrating the assembly of a large multiprotein signaling complex, often referred to as the "signalosome."[11][12][13]

The formation of the LAT/SLP-76 signalosome is critical for integrating and amplifying the initial TCR signal and branching it out to multiple downstream pathways.[10][11] Phosphorylated LAT and SLP-76 recruit a host of other signaling proteins, including:

-

Phospholipase C-γ1 (PLC-γ1): Essential for the generation of second messengers.[14]

-

Growth factor receptor-bound protein 2 (Grb2): An adaptor protein that links to the Ras-MAPK pathway.[15]

-

Vav: A guanine (B1146940) nucleotide exchange factor for Rho family GTPases, involved in cytoskeletal rearrangement.[14]

-

Itk: A Tec family kinase that further phosphorylates and activates PLC-γ1.[16]

The coordinated action of these molecules ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, driving the profound changes in gene expression that characterize T-cell activation, including proliferation, differentiation, and cytokine production.[15]

Negative Regulation: The Role of Phosphatases

The process of TCR subunit phosphorylation is tightly regulated by the opposing action of protein tyrosine phosphatases (PTPs), which remove phosphate (B84403) groups from tyrosine residues.[3][17] This balance between kinases and phosphatases is crucial for maintaining immune homeostasis and preventing aberrant T-cell activation.[18] Key phosphatases involved in regulating TCR signaling include:

-

SHP-1 and SHP-2: These phosphatases are recruited to inhibitory receptors and can dephosphorylate key signaling molecules, including Lck and ZAP-70.[19]

-

CD45: A receptor-like protein tyrosine phosphatase that can both positively and negatively regulate Lck activity depending on the context.[16]

-

PTPN22 (LYP): A phosphatase strongly associated with autoimmunity that negatively regulates TCR signaling by dephosphorylating Lck and ZAP-70.[3]

Quantitative Data Summary

Quantitative analysis of TCR phosphorylation dynamics provides crucial insights into the stoichiometry and kinetics of these signaling events. Mass spectrometry-based phosphoproteomics has been instrumental in identifying and quantifying hundreds of phosphorylation sites upon TCR stimulation.[20][21][22][23]

| Protein | Phosphorylation Site(s) | Fold Change (Stimulated vs. Unstimulated) | Time to Peak Phosphorylation | Reference |

| CD3ζ | Multiple ITAM tyrosines | >10 | < 1 minute | [20] |

| ZAP-70 | Y315, Y319, Y493 | 5-15 | 1-2 minutes | [8][20] |

| LAT | Y132, Y171, Y191, Y226 | >20 | 1-5 minutes | [24] |

| SLP-76 | Multiple tyrosines | >10 | 1-5 minutes | [20] |

| Lck | Y394 (activating) | 2-5 | < 1 minute | [3] |

Note: The fold changes and timings are approximate and can vary depending on the specific experimental conditions, cell type, and stimulation method.

Key Experimental Protocols

A variety of techniques are employed to study the intricate details of TCR subunit phosphorylation.

Immunoprecipitation and Western Blotting

This classic technique is used to isolate a specific protein of interest and detect its phosphorylation state.[25][26][27]

Methodology:

-

Cell Lysis: T-cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation: An antibody specific to the target protein (e.g., CD3ζ, Lck) is added to the cell lysate to capture the protein and its associated molecules. The antibody-protein complexes are then pulled down using protein A/G beads.

-

SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Antibody Detection: The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[25]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a kinase on its substrate.[28]

Methodology:

-

Reagent Preparation: Purified, active kinase (e.g., Lck) and a recombinant substrate (e.g., a peptide containing an ITAM sequence) are prepared. Radiolabeled ATP ([γ-³²P]ATP) is typically used to track phosphate transfer.

-

Kinase Reaction: The kinase, substrate, and [γ-³²P]ATP are incubated together in a reaction buffer under optimal conditions.

-

Detection of Phosphorylation: The reaction mixture is then separated (e.g., by SDS-PAGE or spotting onto a membrane), and the incorporation of the ³²P radiolabel into the substrate is quantified using autoradiography or a phosphorimager.

Phospho-specific Flow Cytometry

This high-throughput technique allows for the quantitative analysis of protein phosphorylation at the single-cell level within heterogeneous populations.[29][30][31][32]

Methodology:

-

Cell Stimulation: T-cells are stimulated for various time points to induce phosphorylation.

-

Fixation and Permeabilization: Cells are fixed to preserve the cellular structure and then permeabilized to allow antibodies to access intracellular proteins.

-

Antibody Staining: Cells are stained with a cocktail of fluorescently labeled antibodies. This includes antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets and a phospho-specific antibody against the intracellular protein of interest (e.g., phosphorylated ZAP-70).

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of each cell, providing a quantitative measure of the phosphorylation level in different cell populations.

Mass Spectrometry-based Phosphoproteomics

This powerful and unbiased approach enables the large-scale identification and quantification of thousands of phosphorylation sites simultaneously.[20][33][34]

Methodology:

-

Sample Preparation: T-cells are cultured with stable isotope-labeled amino acids (SILAC) for quantitative proteomics. Cells are then stimulated and lysed.

-

Protein Digestion: Proteins are extracted and digested into smaller peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Due to the low abundance of phosphorylated peptides, they are enriched from the complex mixture using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography.[21]

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise location of the phosphorylation site.

-

Data Analysis: The MS data is processed using specialized software to identify and quantify the changes in phosphorylation levels between different conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental steps is crucial for a comprehensive understanding.

Caption: TCR signaling pathway initiation.

Caption: Mass spectrometry-based phosphoproteomics workflow.

Conclusion

The phosphorylation of TCR subunits is a highly dynamic and tightly regulated process that serves as the central integration point for T-cell activation. A deep understanding of this mechanism, from the initial kinase-substrate interactions to the assembly of large signaling complexes, is fundamental for the rational design of therapies that aim to modulate T-cell function. The experimental approaches outlined in this guide provide a powerful toolkit for dissecting the complexities of TCR signaling and for identifying novel targets for immunomodulation in a variety of disease contexts.

References

- 1. Frontiers | Structural and Biophysical Insights into the Role of CD4 and CD8 in T Cell Activation [frontiersin.org]

- 2. CD4 and CD8 binding to MHC molecules primarily acts to enhance Lck delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of TCR signalling by tyrosine phosphatases: from immune homeostasis to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]

- 5. Lck activation: puzzling the pieces together - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ITAM-mediated Signaling by the T-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the kinetics and order of tyrosine phosphorylation in the T-cell receptor zeta chain by the protein tyrosine kinase Lck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. The adaptor molecules LAT and SLP-76 are specifically targeted by Yersinia to inhibit T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of two adaptor molecules SLP-76 and LAT in the PI3K signaling pathway in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The adapter proteins LAT and SLP-76 are required for T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid phosphatases in the regulation of T cell activation: living up to their PTEN-tial [pubmed.ncbi.nlm.nih.gov]

- 15. T Cell Receptor (TCR)-induced Tyrosine Phosphorylation Dynamics Identifies THEMIS as a New TCR Signalosome Component - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Modulation of TCR Signaling by Tyrosine Phosphatases: From Autoimmunity to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Positive and negative regulation of T-cell activation through kinases and phosphatases | Scilit [scilit.com]

- 19. researchgate.net [researchgate.net]

- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 21. Quantitative Phosphoproteomic Analysis of T-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative phosphoproteomic analysis of T cell receptor signaling reveals system-wide modulation of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 25. raybiotech.com [raybiotech.com]

- 26. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 28. Three Ways to Study Protein Phosphorylation - Advansta Inc. [advansta.com]

- 29. Mastering Phospho-Flow: Immune Cell Activation | Cell Signaling Technology [awsprod-cellsignal.com]

- 30. bdbiosciences.com [bdbiosciences.com]

- 31. youtube.com [youtube.com]

- 32. researchgate.net [researchgate.net]

- 33. Quantitative Phosphoproteomic Analysis of T-Cell Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 34. researchgate.net [researchgate.net]

The Lynchpin of T-Cell Activation: An In-depth Technical Guide to the Role of the CD3 Zeta Chain in T-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adaptive immune response is a cornerstone of vertebrate immunology, and at its heart lies the T-cell, a lymphocyte responsible for cell-mediated immunity. The activation of a T-cell is a meticulously orchestrated event, initiated by the recognition of a specific antigen presented by major histocompatibility complex (MHC) molecules on the surface of an antigen-presenting cell (APC). This recognition is mediated by the T-cell receptor (TCR), a complex of proteins that not only binds to the antigen but also transduces this binding event into an intracellular signaling cascade, culminating in T-cell activation, proliferation, and differentiation. Central to this entire process is the CD3 zeta (ζ) chain, a critical signaling subunit of the TCR complex. This technical guide provides a comprehensive overview of the pivotal role of the CD3 zeta chain in the T-cell signaling cascade, detailing its structure, function, and the intricate signaling pathways it initiates. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms governing T-cell activation.

The T-Cell Receptor Complex: A Multi-Subunit Assembly

The TCR is not a single protein but a multi-subunit complex composed of the antigen-binding TCRαβ (or γδ) heterodimer and the invariant CD3 molecules (CD3γ, CD3δ, and CD3ε) and the CD3 zeta (ζ) homodimer.[1][2][3] While the TCRαβ chains are responsible for antigen recognition, they possess very short intracellular domains and are incapable of initiating a signaling cascade on their own. The task of signal transduction falls to the associated CD3 and zeta chains, which have longer cytoplasmic tails containing conserved signaling motifs.[2][4]

The CD3 zeta chain, encoded by the CD247 gene, is a homodimer that plays a paramount role in coupling antigen recognition to downstream intracellular signaling pathways.[5] A key feature of the CD3 zeta chain is the presence of three Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in its cytoplasmic domain, a feature that distinguishes it from the other CD3 chains which each contain only a single ITAM.[6][7] In total, a single TCR complex contains ten ITAMs, with six of them being contributed by the CD3 zeta homodimer.[6] This multiplicity of ITAMs within the CD3 zeta chain is crucial for signal amplification and the robust activation of the T-cell.

The Spark of Activation: ITAM Phosphorylation

The initiation of the T-cell signaling cascade is a phosphorylation event. Upon engagement of the TCR with its cognate peptide-MHC complex, the Src-family protein tyrosine kinase, Lck, which is associated with the co-receptors CD4 or CD8, becomes activated.[8][9] Lck then phosphorylates the tyrosine residues within the ITAMs of the CD3 and zeta chains.[10][11] The phosphorylation of these ITAMs is the critical first step in the signaling cascade, creating docking sites for downstream signaling molecules.[8][12]

Each ITAM contains two conserved tyrosine residues that, when dually phosphorylated, form a binding site for proteins containing tandem Src homology 2 (SH2) domains.[8] The magnitude, extent, and duration of CD3 ITAM phosphorylations are critical for the proper development and activation of T-cells.[6]

The Central Relay: ZAP-70 Recruitment and Activation

The dually phosphorylated ITAMs on the CD3 zeta chain serve as high-affinity docking sites for the Zeta-associated protein of 70 kDa (ZAP-70), a Syk-family tyrosine kinase.[8][13] ZAP-70 possesses two tandem SH2 domains that specifically recognize and bind to the phosphorylated ITAMs.[8] This recruitment of ZAP-70 to the TCR complex is a crucial step that brings it into close proximity with Lck.[14]

Upon binding to the phosphorylated ITAMs, ZAP-70 undergoes a conformational change and is subsequently phosphorylated and activated by Lck.[9][11] Activated ZAP-70 is a critical kinase that phosphorylates several downstream adaptor proteins, thereby propagating the signaling cascade.[8] The binding affinity of ZAP-70's SH2 domains to the different ITAMs of the CD3 zeta chain varies, suggesting a potential for differential signaling depending on which ITAMs are phosphorylated.[1][8]

Downstream Propagation: The LAT and SLP-76 Signalosome

Activated ZAP-70 phosphorylates two key adaptor proteins: Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[15][16] LAT is a transmembrane adaptor protein that, upon phosphorylation, recruits a multitude of other signaling molecules to the plasma membrane, forming a large signaling complex known as the "signalosome".[5] SLP-76 is a cytosolic adaptor protein that is also crucial for the assembly of the signalosome and the propagation of the T-cell activation signal.[17][18]

The LAT and SLP-76 signalosome acts as a scaffold to bring together various enzymes and adaptor proteins, leading to the activation of multiple downstream signaling pathways, including:

-

The Phospholipase C-γ (PLC-γ) pathway: This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and the activation of Protein Kinase C (PKC).

-

The Mitogen-activated protein kinase (MAPK) pathway: This pathway involves the activation of Ras, Raf, MEK, and ERK, leading to the activation of transcription factors such as AP-1.

-

The PI3K-Akt pathway: This pathway is important for cell survival, proliferation, and metabolism.[16]

The coordinated activation of these pathways ultimately leads to the transcriptional reprogramming of the T-cell, resulting in cytokine production, proliferation, and the acquisition of effector functions.

The Role of CD3 Zeta Chain in Chimeric Antigen Receptor (CAR) T-Cell Therapy

The critical role of the CD3 zeta chain in T-cell activation has been harnessed in the revolutionary field of Chimeric Antigen Receptor (CAR) T-cell therapy.[19] CARs are synthetic receptors engineered to redirect T-cells to recognize and kill cancer cells. A typical second-generation CAR consists of an extracellular antigen-binding domain (usually a single-chain variable fragment, scFv), a transmembrane domain, and an intracellular signaling domain.[20]

The intracellular signaling domain of most clinically successful CARs incorporates the cytoplasmic tail of the CD3 zeta chain, providing the primary activation signal ("Signal 1") upon antigen recognition.[19][21] This is often combined with a co-stimulatory domain from molecules like CD28 or 4-1BB to provide "Signal 2" for robust T-cell activation and persistence.[21] The inclusion of the CD3 zeta chain's signaling domain is essential for the anti-tumor efficacy of CAR T-cells.[20]

Quantitative Data on CD3 Zeta Chain Signaling

The following table summarizes available quantitative data on the binding affinities of ZAP-70's tandem SH2 domains to the different phosphorylated ITAMs of the T-cell receptor subunits.

| Interacting Molecules | Method | Affinity (Kd) | Reference |

| ZAP-70 (tandem SH2) and Phospho-CD3ε ITAM | Surface Plasmon Resonance | ~25 nM | [22] |

| ZAP-70 (tandem SH2) and Phospho-CD3ζ ITAM 1 | Surface Plasmon Resonance | Comparable to CD3ε ITAM | [22] |

| ZAP-70 (tandem SH2) and Phospho-CD3ζ ITAM 2 | Surface Plasmon Resonance | Comparable to CD3ε ITAM | [22] |

| ZAP-70 (tandem SH2) and Phospho-CD3ζ ITAM 3 | Surface Plasmon Resonance | ~2.5-fold lower than other ζ ITAMs | [22] |

| ZAP-70 (single SH2) and Phospho-CD3ε ITAM | Surface Plasmon Resonance | >100-fold lower than tandem SH2 | [22] |

Experimental Protocols

Immunoprecipitation of the TCR-CD3 Complex

This protocol describes the immunoprecipitation of the TCR-CD3 complex from T-cell lysates.

Materials:

-

T-cells (e.g., Jurkat cells or primary T-cells)

-

Stimulating agent (e.g., anti-CD3 antibody)

-

Lysis buffer (e.g., 1% digitonin, 150 mM NaCl, 10 mM Tris-HCl pH 7.8, with protease and phosphatase inhibitors)

-

Anti-CD3ζ antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer without detergent)

-

SDS-PAGE sample buffer

Procedure:

-

Stimulate T-cells with the desired agent for the appropriate time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-CD3ζ antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting.[23]

Western Blot Analysis of CD3 Zeta Chain Phosphorylation

This protocol describes the detection of phosphorylated CD3 zeta chain by Western blotting.

Materials:

-

Immunoprecipitated TCR-CD3 complex or total cell lysate

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phospho-CD3ζ (specific for phosphorylated ITAMs)

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Run the protein samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CD3ζ antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and image the blot.[24][25]

Flow Cytometry Analysis of T-Cell Activation

This protocol describes the analysis of T-cell activation markers by flow cytometry.

Materials:

-

T-cells

-

Stimulating agent

-

Fluorescently conjugated antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)

-

Flow cytometer

Procedure:

-

Stimulate T-cells for the desired time.

-

Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to quantify the percentage of cells expressing activation markers.[19][26][27][28]

Signaling Pathway Diagrams

Caption: T-Cell Receptor Signaling Cascade initiated by the CD3 zeta chain.

References

- 1. Binding affinities of the SH2 domains of ZAP-70, p56lck and Shc to the zeta chain ITAMs of the T-cell receptor determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of T Cell Receptor Complex Interaction Sites Using Genetically Encoded Photo-Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syk and ZAP-70 mediate recruitment of p56lck/CD4 to the activated T cell receptor/CD3/zeta complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural basis of T-cell receptor (TCR) activation: An enduring enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. T Cell Receptor (TCR)-induced Tyrosine Phosphorylation Dynamics Identifies THEMIS as a New TCR Signalosome Component - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medrxiv.org [medrxiv.org]

- 11. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 12. Reactome | Phosphorylation of ITAM motifs in CD3 complexes [reactome.org]

- 13. Differential Src family kinase activity requirements for CD3 zeta phosphorylation/ZAP70 recruitment and CD3 epsilon phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding of ZAP-70 to phosphorylated T-cell receptor zeta and eta enhances its autophosphorylation and generates specific binding sites for SH2 domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD3ζ ITAMs enable ligand discrimination and antagonism by inhibiting TCR signaling in response to low-affinity peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. FYN-T-FYB-SLP-76 interactions define a T-cell receptor zeta/CD3-mediated tyrosine phosphorylation pathway that up-regulates interleukin 2 transcription in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. CD3ζ-based chimeric antigen receptors mediate T cell activation via cis- and trans-signalling mechanisms: implications for optimization of receptor structure for adoptive cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pnas.org [pnas.org]

- 23. ptglab.com [ptglab.com]

- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Expanding the Horizon of T-Cell Activation: Discovery of Novel Regulatory Subunits in the T-Cell Receptor Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The T-cell receptor (TCR) complex is the central mediator of adaptive immunity, responsible for recognizing and responding to foreign antigens. For decades, the core components of this complex were considered well-defined. However, recent advancements in proteomic and genetic screening technologies have unveiled a more intricate and dynamic picture of the TCR signalosome. This guide delves into the discovery of novel components and signaling hubs that have reshaped our understanding of T-cell activation. We will focus on the identification of the CD6 surface receptor as a pivotal, LAT-independent signaling hub, a discovery that has opened new avenues for therapeutic intervention. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and revised signaling pathways associated with these groundbreaking findings.

The Canonical T-Cell Receptor Complex: A Foundational Overview

The established model of the TCR complex consists of the antigen-binding TCRαβ heterodimer non-covalently associated with the invariant CD3 signaling subunits (CD3γε, CD3δε, and CD3ζζ). Upon engagement with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC), a signaling cascade is initiated. This canonical pathway is critically dependent on the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits by the Src-family kinase Lck. This, in turn, recruits and activates ZAP-70, which then phosphorylates the linker for activation of T cells (LAT), a central scaffold protein that orchestrates the assembly of downstream signaling molecules.

Unveiling Novel Components: The Power of Proteomics

The static view of the TCR complex has been revolutionized by quantitative mass spectrometry-based proteomics. These approaches have enabled the comprehensive analysis of the TCR interactome in primary T-cells, revealing a dynamic network of protein-protein interactions.

Key Experimental Technique: Affinity Purification coupled with Mass Spectrometry (AP-MS)

A pivotal study by Roncagalli et al. utilized a sophisticated AP-MS approach to characterize the composition of signaling complexes around key TCR signaling proteins in primary mouse CD4+ T-cells. This involved generating gene-targeted mice expressing tagged versions of canonical signaling proteins (e.g., ZAP-70, LAT, SLP-76), allowing for the purification of their associated protein complexes at different time points after TCR stimulation.

A Landmark Discovery: CD6 as a LAT-Independent Signaling Hub

The proteomic analysis revealed a surprising finding: in the absence of LAT, the adaptor protein SLP-76 and the guanine (B1146940) nucleotide exchange factor Vav1 could still be recruited to the plasma membrane and activated. This pointed to the existence of a parallel, LAT-independent signaling pathway. Further investigation identified the transmembrane receptor CD6 as the key scaffold in this novel pathway.[1]

Subsequent research by Mori et al. further elucidated the composition of the CD6 signalosome, confirming its role in integrating both positive and negative signals for T-cell activation. This dual functionality positions CD6 as a critical modulator of T-cell responses.

Quantitative Analysis of the TCR Interactome

The proteomic studies have generated a wealth of quantitative data, providing unprecedented insights into the composition and dynamics of the TCR signaling network. The tables below summarize key findings from these analyses.

Table 1: High-Confidence Interacting Proteins of the ZAP-70, LAT, and SLP-76 Signalosomes.

| Bait Protein | Interacting Proteins Identified by AP-MS | Functional Category |

| ZAP-70 | Lck, LAT, SLP-76, Vav1, Itk, PLCγ1, Cbl-b, Themis | Kinases, Adaptors, Signaling enzymes |

| LAT | Grb2, Gads, SLP-76, PLCγ1, Itk, Vav1, Sos1, 3BP2 | Adaptors, Signaling enzymes, GEFs |

| SLP-76 | Gads, Itk, Vav1, Nck, ADAP, HPK1, CD6 | Adaptors, Kinases, GEFs, Scaffold |

This table presents a selection of high-confidence interactors identified in the study by Roncagalli et al. The full dataset contains a more extensive list of proteins.

Table 2: Dynamic Changes in Protein Interactions with SLP-76 Upon TCR Activation.

| Interacting Protein | Fold Change (Activated vs. Resting) | Time Point of Peak Interaction |

| Vav1 | >10 | 60s |

| Nck1/2 | >8 | 120s |

| Itk | >5 | 60s |

| CD6 | >4 | 120s |

| Gads | No significant change | Constitutive |

Data are representative of dynamic changes observed following TCR stimulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel TCR complex components.

Protocol for Affinity Purification of TCR Signaling Complexes from Primary T-Cells

This protocol is adapted from the methodology described by Roncagalli et al.

1. Isolation and Culture of Primary T-Cells:

-

Isolate CD4+ T-cells from the spleen and lymph nodes of gene-targeted mice expressing a tagged protein of interest (e.g., SLP-76-Strep-tag) using magnetic-activated cell sorting (MACS).

-

Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

2. T-Cell Stimulation:

-

Resuspend the T-cells at a concentration of 100 x 10^6 cells/mL in stimulation buffer.

-

For activation, incubate the cells with biotinylated anti-CD3 and anti-CD4 antibodies for 30 minutes on ice.

-

Cross-link the antibodies by adding streptavidin at 37°C for various time points (e.g., 0, 30, 60, 120 seconds).

3. Cell Lysis:

-

Immediately stop the stimulation by adding ice-cold lysis buffer (e.g., 1% digitonin, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors).

-

Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cellular debris.

4. Affinity Purification:

-

Incubate the cleared cell lysates with Strep-Tactin Sepharose beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using a buffer containing biotin.

5. Sample Preparation for Mass Spectrometry:

-

Precipitate the eluted proteins using trichloroacetic acid (TCA).

-

Resuspend the protein pellet in a denaturing buffer, reduce with DTT, and alkylate with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

6. Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using a database search algorithm (e.g., Mascot or MaxQuant) against a relevant protein database.

-

Use label-free quantification or stable isotope labeling (SILAC) to determine the relative abundance of proteins in different samples.

Protocol for CRISPR/Cas9-based Genetic Screening to Identify TCR Signaling Regulators

This protocol provides a general framework for conducting a CRISPR screen to identify genes involved in TCR signaling.

1. sgRNA Library Design and Cloning:

-

Design a single-guide RNA (sgRNA) library targeting genes of interest (e.g., all kinases and phosphatases in the genome) or a genome-wide library. Include non-targeting control sgRNAs.

-

Synthesize and clone the sgRNA library into a lentiviral vector.

2. Lentivirus Production:

-

Co-transfect the lentiviral sgRNA library plasmid with packaging plasmids into a producer cell line (e.g., HEK293T).

-

Harvest the lentiviral particles from the cell culture supernatant after 48-72 hours.

3. T-Cell Transduction:

-

Activate primary human T-cells or a T-cell line (e.g., Jurkat) with anti-CD3/CD28 beads.

-

Transduce the activated T-cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.

-

Select for transduced cells using an appropriate selection marker (e.g., puromycin).

4. CRISPR Screen:

-

Expand the transduced T-cell population.

-

Apply a selection pressure. For example, to identify positive regulators, stimulate the cells with a suboptimal dose of anti-CD3 and sort for cells expressing a high level of an activation marker (e.g., CD69). To identify negative regulators, sort for cells that are activated even in the absence of stimulation.

5. Analysis of sgRNA Enrichment:

-

Isolate genomic DNA from the sorted and unsorted cell populations.

-

Amplify the sgRNA sequences from the genomic DNA by PCR.

-

Sequence the PCR products using next-generation sequencing.

-

Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the sorted population compared to the control population. This indicates that the targeted genes are involved in the process under investigation.

Visualizing the Expanded TCR Signaling Network

The discovery of the CD6-mediated pathway necessitates a revision of the canonical TCR signaling model. The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for identifying TCR interactors and the updated signaling pathways.

Conclusion and Future Directions

The discovery of CD6 as a LAT-independent signaling hub has fundamentally altered our understanding of T-cell activation. It highlights that the TCR signalosome is not a monolithic entity but rather a dynamic network of interacting modules that allow for signal diversification and fine-tuning of the immune response. This expanded view of the TCR complex opens up new possibilities for the development of more specific and effective immunomodulatory therapies.

Future research will likely focus on:

-

A deeper characterization of the CD6 signalosome: Identifying additional components and understanding how their interactions are regulated will be crucial.

-

Investigating the role of other novel components: The proteomic screens have identified numerous other proteins whose roles in TCR signaling are yet to be determined.

-

Translating these findings into therapeutic strategies: Targeting the CD6 pathway could offer a novel approach to treating autoimmune diseases, cancer, and infectious diseases.

This technical guide provides a snapshot of a rapidly evolving field. The continued application of advanced technologies will undoubtedly uncover further layers of complexity in the T-cell receptor complex, paving the way for the next generation of immunotherapies.

References

An In-depth Technical Guide on Exploratory Studies of Gamma-Delta (γδ) T-Cell Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies underlying the activation of the gamma-delta (γδ) T-cell receptor (TCR). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on harnessing the therapeutic potential of γδ T cells. This document details the intricate signaling pathways, presents quantitative data on activation parameters, and offers detailed experimental protocols for the study of γδ T-cell function.

Core Concepts of γδ T-Cell Activation

Gamma-delta (γδ) T cells are a unique subset of T lymphocytes that play a crucial role in both innate and adaptive immunity.[1] Unlike their αβ T-cell counterparts, γδ T cells can recognize a broad range of antigens in a manner that is not restricted by the major histocompatibility complex (MHC).[2] This allows them to respond rapidly to various stress signals, including those from infected or transformed cells. Activation of γδ T cells can be broadly categorized into TCR-dependent and TCR-independent mechanisms.

TCR-Dependent Activation: The most extensively studied pathway involves the recognition of phosphoantigens (pAgs) by the Vγ9Vδ2 TCR, the predominant γδ T-cell population in human peripheral blood. Phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) produced by microbes and isopentenyl pyrophosphate (IPP) which can accumulate in tumor cells, are not directly recognized by the γδ TCR.[3] Instead, they bind to the intracellular B30.2 domain of butyrophilin 3A1 (BTN3A1), a cell surface molecule.[3] This binding event is thought to induce a conformational change in the extracellular domain of the butyrophilin complex (involving BTN3A1 and BTN2A1), which is then recognized by the Vγ9Vδ2 TCR, leading to T-cell activation.[4]

TCR-Independent Activation: γδ T cells also express a variety of receptors typically associated with natural killer (NK) cells, such as NKG2D.[5] These receptors can recognize stress-induced ligands, like MICA/B, on the surface of tumor cells, leading to T-cell activation and cytotoxicity independent of TCR engagement.[5] Additionally, cytokine receptors for interleukins such as IL-2, IL-12, IL-15, and IL-18 can directly stimulate γδ T-cell proliferation and effector functions.[6][7]

Quantitative Data on γδ T-Cell Activation

The following tables summarize key quantitative parameters associated with γδ T-cell activation, providing a basis for comparative analysis and experimental design.

Table 1: Ligand Binding Affinities for Butyrophilin-Mediated Activation

| Ligand | Interacting Protein(s) | Affinity (Kd) | Method |

| HMBPP | BTN3A1 (intracellular B30.2 domain) | 0.886 µM | Isothermal Titration Calorimetry (ITC) |

| Interaction between BTN2A1 and HMBPP-bound BTN3A1 |

This table presents the binding affinity of the phosphoantigen HMBPP to the intracellular domain of BTN3A1, which is a critical initiating event in Vγ9Vδ2 T-cell activation. The data also shows the subsequent interaction affinity between BTN2A1 and the HMBPP-bound BTN3A1 complex.[8]

Table 2: Ex Vivo Proliferation of Human γδ T Cells

| Stimulation Method | Culture Duration (days) | Fold Expansion (Mean ± SD) | Cell Source |

| Zoledronate + IL-2 | 14 | 590 | Healthy Donor PBMCs |

| Zoledronate + IL-2 + IL-15 | 14 | ~1000 | Healthy Donor PBMCs |

| Zoledronate + IL-2 | 21 | 690.7 ± 413.1 | Healthy Donor PBMCs |

| Zoledronate + IL-2 + aAPCs | 21 | 1415.2 ± 1016.8 | Healthy Donor PBMCs |

| Zoledronate + IL-2 + IL-18 | Not Specified | 2.7-fold increase over Zol/IL-2 | Breast Cancer Patient PBMCs |

This table provides a comparison of different protocols for the ex vivo expansion of γδ T cells, a crucial step for their use in adoptive cell therapies. The data highlights the significant enhancement of proliferation with the addition of cytokines like IL-15 and IL-18, or co-culture with artificial antigen-presenting cells (aAPCs).[6][9][10]

Table 3: Cytokine Production by Activated Human γδ T Cells

| Stimulation | Cytokine | Concentration (pg/mL) | Cell Source / Condition |

| PHA | IFN-γ | Up to 1000 | Vγ2Vδ2 T cells from healthy donors |

| anti-γδ TCR Ab + Pam3Cys (TLR2 agonist) | IFN-γ | 2.4-fold increase over Ab alone | Vγ2Vδ2 T cells from healthy donors |

| Zoledronate + IL-2 + IL-18 | IFN-γ | 6.3-fold increase over Zol/IL-2 | Breast Cancer Patient PBMCs |

| Zoledronate + IL-2 + IL-18 | TNF-α | 4.7-fold increase over Zol/IL-2 | Breast Cancer Patient PBMCs |

This table quantifies the secretion of key effector cytokines, IFN-γ and TNF-α, by γδ T cells following activation with different stimuli. The data demonstrates the potent pro-inflammatory response of these cells, which is central to their anti-tumor and anti-microbial functions.[6][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is essential for a deeper understanding of γδ T-cell activation. The following diagrams, rendered in Graphviz DOT language, illustrate the core signaling cascade and a typical experimental workflow.

γδ T-Cell Receptor Signaling Pathway

Experimental Workflow for Studying γδ T-Cell Activation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate γδ T-cell activation and effector functions.

Ex Vivo Expansion of Human γδ T Cells

This protocol describes a common method for expanding Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using zoledronate and interleukin-2 (B1167480) (IL-2).[12]

Materials:

-

Ficoll-Paque or other density gradient medium

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

Human IL-2 (recombinant)

-

Zoledronic acid

-

PBMCs isolated from healthy donor blood or patient samples

Procedure:

-

Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add zoledronic acid to a final concentration of 1-5 µM.

-

Add human IL-2 to a final concentration of 100-1000 IU/mL.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Every 3-4 days, replenish the medium with fresh complete RPMI-1640 containing IL-2.

-

Monitor the expansion of γδ T cells over 10-14 days by flow cytometry, staining for CD3 and a pan-γδ TCR antibody.

-

Calculate the fold expansion by dividing the absolute number of γδ T cells at the end of the culture by the initial absolute number of γδ T cells.

Flow Cytometry-Based Cytotoxicity Assay

This protocol outlines a non-radioactive method to assess the cytotoxic potential of expanded γδ T cells against a target tumor cell line.[8]

Materials:

-

Expanded γδ T cells (effector cells)

-

Tumor cell line (target cells, e.g., Daudi or U937)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Propidium iodide (PI) or 7-AAD viability stain

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Label the target cells with CFSE according to the manufacturer's instructions. This allows for the differentiation of target cells from effector cells.

-

Wash the CFSE-labeled target cells twice with complete medium.

-

Co-culture the CFSE-labeled target cells with the expanded γδ T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well U-bottom plate.

-

Include control wells with target cells alone (spontaneous death) and target cells with a lysis agent like Triton X-100 (maximum death).

-

Incubate the plate for 4 hours at 37°C with 5% CO2.

-

After incubation, centrifuge the plate and discard the supernatant.

-

Resuspend the cells in FACS buffer containing PI or 7-AAD.

-

Acquire the samples on a flow cytometer.

-

Gate on the CFSE-positive population (target cells) and quantify the percentage of PI/7-AAD positive cells (dead target cells).

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100

Intracellular Cytokine Staining for Flow Cytometry

This protocol details the procedure for detecting the production of intracellular cytokines, such as IFN-γ and TNF-α, by activated γδ T cells.[13][14][15][16]

Materials:

-

Expanded and activated γδ T cells

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for non-specific stimulation)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation/Permeabilization buffer kit

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, γδ TCR) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

FACS buffer

-

Flow cytometer

Procedure:

-

Restimulate the expanded γδ T cells for 4-6 hours with a stimulant (e.g., PMA and Ionomycin, or target cells).

-

For the final 2-4 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture medium to allow for the intracellular accumulation of cytokines.

-

Harvest the cells and wash them with FACS buffer.

-

Perform surface staining by incubating the cells with fluorochrome-conjugated antibodies against surface markers for 20-30 minutes on ice.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Perform intracellular staining by incubating the permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest for 30 minutes at room temperature or 4°C.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

-

Analyze the data by gating on the γδ T-cell population and quantifying the percentage of cells expressing the target cytokines.

Conclusion

The study of γδ T-cell receptor activation is a rapidly evolving field with significant implications for the development of novel immunotherapies. This technical guide provides a foundational understanding of the key mechanisms, quantitative parameters, and experimental methodologies essential for researchers in this domain. By leveraging the detailed protocols and conceptual frameworks presented herein, scientists and drug development professionals can advance their exploratory studies and contribute to the translation of γδ T-cell biology into effective therapeutic strategies.

References

- 1. Preclinical platforms to study therapeutic efficacy of human γδ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Optimized protocols for γδ T cell expansion and lentiviral transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Five Layers of Receptor Signaling in γδ T-Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zoledronic acid-induced expansion of γδ T cells from early-stage breast cancer patients: effect of IL-18 on helper NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advancements in γδT cell engineering: paving the way for enhanced cancer immunotherapy [frontiersin.org]

- 8. Ligand-induced interactions between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. γδ T cells cultured with artificial antigen-presenting cells and IL-2 show long-term proliferation and enhanced effector functions compared with γδ T cells cultured with only IL-2 after stimulation with zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gamma Interferon Secretion by Human Vγ2Vδ2 T Cells after Stimulation with Antibody against the T-Cell Receptor plus the Toll-Like Receptor 2 Agonist Pam3Cys - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expansion of Human Peripheral Blood γδ T Cells using Zoledronate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 15. anilocus.com [anilocus.com]

- 16. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Structural and Mechanistic Underpinnings of T-Cell Activation: A Technical Guide to TCR-pMHC Engagement and Signal Initiation

Executive Summary: The specific recognition of a peptide-Major Histocompatibility Complex (pMHC) by a T-cell Receptor (TCR) is the foundational event of adaptive immunity, governing the body's ability to detect and eliminate infected or malignant cells. This interaction, characterized by low affinity and fast kinetics, triggers a sophisticated intracellular signaling cascade that culminates in T-cell activation. Understanding the precise structural basis of this engagement and the subsequent signal initiation is paramount for researchers, scientists, and drug development professionals in immunology and oncology. This guide provides an in-depth examination of the molecular architecture of the TCR-pMHC interface, presents quantitative binding data for key interactions, details the primary signal transduction events, and outlines the core experimental protocols used in the field.

Structural Basis of TCR-pMHC Engagement

The initiation of a T-cell response is predicated on the precise molecular recognition between the TCR and a pMHC ligand on the surface of an antigen-presenting cell (APC) or target cell.[1] This interaction is supplemented by co-receptors (CD4 or CD8) that stabilize the complex and recruit essential signaling molecules.

Molecular Components

-

T-Cell Receptor (TCR): A heterodimeric protein complex on the T-cell surface, typically composed of an alpha (α) and a beta (β) chain. Each chain has a variable region, which forms the antigen-binding site, and a constant region. The variable regions contain three hypervariable loops known as complementarity-determining regions (CDRs), which directly contact the pMHC.[2] The TCR itself has a very short cytoplasmic tail and is non-covalently associated with the invariant CD3 and ζ-chains, which contain immunoreceptor tyrosine-based activation motifs (ITAMs) essential for signal transduction.[3]

-

Peptide-Major Histocompatibility Complex (pMHC): MHC molecules are cell surface glycoproteins that present short peptides to T-cells.

-

MHC Class I: Expressed on almost all nucleated cells, they present endogenous peptides (e.g., from viruses or tumors) to CD8+ cytotoxic T-cells.[4]

-

MHC Class II: Typically restricted to professional APCs (like dendritic cells and macrophages), they present exogenous peptides to CD4+ helper T-cells.

-

-

Co-receptors (CD4 & CD8): These molecules are crucial for stabilizing the low-affinity TCR-pMHC interaction. CD4 binds to MHC Class II, while CD8 binds to MHC Class I. Their cytoplasmic tails are associated with the Src-family kinase Lck, bringing it into proximity of the TCR complex upon ligand engagement.[5]

The Ternary Complex: Architecture and Dynamics

X-ray crystallography and cryogenic electron microscopy (cryo-EM) have revealed that the TCR engages the pMHC in a characteristic diagonal orientation.[6] The CDR loops of the TCR extend to make contact with both the presented peptide and the alpha-helices of the MHC molecule.[6]

-

CDR1 and CDR2 loops primarily contact the MHC helices, providing a degree of MHC restriction.

-

The hypervariable CDR3 loops of both the α and β chains are typically positioned over the center of the peptide, forming the critical contacts that determine peptide specificity.[7]

Contrary to many receptor-ligand systems, the engagement does not necessarily induce large-scale conformational changes in the TCR ectodomain.[2][8] Instead, the interaction is better described as a dynamic process involving subtle conformational adjustments and flexibility within the peptide and MHC.[9] This inherent flexibility may play a role in allowing a single TCR to recognize multiple, structurally similar peptides, a phenomenon known as TCR cross-reactivity.[9]

Quantitative Analysis of TCR-pMHC Binding

TCR-pMHC interactions are typically of low affinity (micromolar KD range) with fast kinetics, which is thought to enable T-cells to rapidly scan many APCs and to allow a single pMHC to serially engage multiple TCRs.[7][10] Surface Plasmon Resonance (SPR) is the gold-standard technique for measuring these parameters in three-dimensional (3D) solution-based assays, while micropipette-based adhesion assays are used to measure two-dimensional (2D) kinetics on cell membranes.[11][12]

Comparative Binding Data for Well-Characterized TCRs

The table below summarizes binding data for two extensively studied TCR systems: the A6 TCR, specific for the HTLV-1 Tax peptide presented by HLA-A2, and the 1G4 TCR, which recognizes the cancer-testis antigen NY-ESO-1 presented by HLA-A*02:01.

| TCR | Peptide/MHC | Method | KD (μM) | kon (M-1s-1) | koff (s-1) | Temp (°C) | Reference(s) |

| A6 (Wild-Type) | Tax/HLA-A2 | SPR | 2.0 - 3.0 | Not specified | Not specified | 25 | [7][9] |

| A6 (Wild-Type) | Tel1p/HLA-A2 | SPR | 41.0 | Not specified | Not specified | 25 | [9] |

| A6c134 (High Affinity) | Tax/HLA-A2 | SPR | 0.003 (3 nM) | Not specified | Not specified | 25 | [7] |

| 1G4 (Wild-Type) | NY-ESO-1/HLA-A2 | SPR | 5.89 - 7.43 | Not specified | Not specified | 25 | [13] |

| HZ6 (Murine) | NY-ESO-1/HLA-A2 | SPR | 5.89 | Not specified | Not specified | 25 | [13] |

| SL2 Mutant (High Affinity) | NY-ESO-1/HLA-A2 | SPR | 0.5 - 8.8 | Not specified | Not specified | 25 | [14] |

| High Affinity 1G4 Variant | NY-ESO-1/HLA-A2 | SPR | 0.000026 (26 pM) | Not specified | Not specified | Not specified | [15] |

Note: Kinetic on- and off-rates are often highly variable between studies and dependent on the specific experimental setup. KD provides the most consistent measure of equilibrium binding affinity.

The Signal Initiation Cascade

Upon successful TCR-pMHC engagement, a rapid and highly orchestrated series of phosphorylation events occurs on the intracellular side of the T-cell membrane, converting the extracellular binding event into a biochemical signal.[3]

ITAM Phosphorylation by Lck

The binding of the TCR/co-receptor to the pMHC brings the Lck kinase into close proximity with the ITAMs on the CD3 and ζ-chains.[5] Lck, a Src-family kinase, then phosphorylates the tyrosine residues within these ITAMs.[16] This phosphorylation is the critical first step in intracellular signaling.[17] The phosphatase CD45 is also crucial, as it maintains Lck in an active state by dephosphorylating an inhibitory tyrosine on Lck.[17]

ZAP-70 Recruitment and Activation

The doubly phosphorylated ITAMs serve as high-affinity docking sites for another tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa).[1] ZAP-70 is recruited from the cytoplasm to the TCR complex via its tandem SH2 domains.[18] Once bound to the ITAMs, ZAP-70 is itself phosphorylated and activated by Lck.[16]

LAT Signalosome Assembly

Activated ZAP-70 then phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[17][18] LAT is a transmembrane protein that, upon phosphorylation on multiple tyrosine residues, acts as a central scaffold.[1] It recruits a host of other adaptor proteins (e.g., Gads, SLP-76) and enzymes (e.g., PLC-γ1, Grb2) to the membrane, forming a multi-protein complex known as the LAT signalosome.[1] This complex amplifies the initial signal and propagates it to multiple downstream pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, ultimately leading to changes in gene expression, proliferation, and differentiation.[5]

Key Experimental Methodologies

A combination of structural biology, biophysical, and immunological techniques is required to fully characterize the TCR-pMHC interaction.

X-ray Crystallography

This technique provides atomic-resolution static snapshots of the TCR-pMHC complex.

Detailed Methodology:

-

Protein Expression and Purification: The ectodomains of the TCR α and β chains, the MHC heavy chain, and β2-microglobulin (for Class I) are typically expressed as inclusion bodies in E. coli.[19]

-

In Vitro Refolding: The purified, denatured protein chains are refolded together in a buffer containing the specific peptide of interest.[20] This allows the formation of the correctly folded, soluble TCR and pMHC molecules.

-

Complex Formation and Purification: The refolded TCR and pMHC are mixed at a 1:1 molar ratio and the resulting complex is purified using size-exclusion chromatography.[20]

-

Crystallization: The purified complex (at 10-20 mg/ml) is subjected to high-throughput screening using various crystallization conditions (e.g., different pH, salts, and precipitants like polyethylene (B3416737) glycol (PEG)).[19][20] Successful conditions often have a pH between 7.0-8.5 and contain PEG 3350 or 4000.[19][20]

-

Data Collection and Structure Solution: Crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam.[20] The resulting diffraction pattern is used to calculate an electron density map and build an atomic model of the complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[21][22]

Detailed Methodology:

-

Sample Preparation: Both protein samples (e.g., TCR and pMHC) must be extensively dialyzed against the identical buffer to minimize buffer mismatch artifacts.[3] A typical starting concentration is ~40 µM for the protein in the sample cell and ~400 µM for the titrant in the syringe.[3]

-

Instrument Setup: The instrument, such as a MicroCal ITC200, is set to the desired temperature (e.g., 25°C).[3] The reference cell is filled with buffer. The sample cell is loaded with one binding partner (e.g., pMHC).

-

Titration: The second binding partner (e.g., TCR) is loaded into the injection syringe. A series of small, precise injections (e.g., 2.0 µL) are made into the sample cell.[3]

-

Data Acquisition: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. This generates a binding isotherm.

-

Data Analysis: The isotherm is corrected for the heat of dilution (measured by injecting titrant into buffer alone).[22] The corrected data is then fit to a binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time binding kinetics (kon, koff) and affinity (KD).[23]

Detailed Methodology:

-

Chip Preparation: One binding partner (the ligand, e.g., pMHC) is immobilized onto a sensor chip surface.[23] This is often done via amine coupling or using an affinity tag like biotin-streptavidin.

-

Analyte Injection: The other binding partner (the analyte, e.g., soluble TCR) is flowed over the chip surface at various concentrations in a continuous stream of running buffer.[24]

-

Signal Detection: Binding of the analyte to the immobilized ligand causes a change in mass on the sensor surface, which alters the refractive index. This change is detected in real-time and plotted on a sensorgram (Response Units vs. Time).[24]

-

Kinetic Analysis: The sensorgram shows an association phase (during analyte injection) and a dissociation phase (when only running buffer is flowed over). These curves are fit to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate (kon) and dissociation rate (koff).

-

Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of the kinetic constants (koff/kon).

Conclusion and Future Perspectives

The engagement of the TCR with its pMHC ligand is a structurally and kinetically defined process that serves as the primary checkpoint for T-cell activation. While high-resolution structures have illuminated the static architecture of this critical interaction, it is the complex interplay of molecular dynamics, low-affinity binding, and the recruitment of intracellular kinases that ultimately dictates the immunological outcome. A thorough understanding of these foundational principles is indispensable for the rational design of novel immunotherapies, including engineered high-affinity TCRs for adoptive cell therapy and the development of peptide-based vaccines. Future research will continue to integrate structural data with advanced biophysical and live-cell imaging techniques to build a more complete, four-dimensional picture of how T-cells decide the fate of a potential target.

References

- 1. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four A6-TCR/peptide/HLA-A2 structures that generate very different T cell signals are nearly identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 4. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]

- 5. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 6. Identification of a Crucial Energetic Footprint on the α1 Helix of Human Histocompatibility Leukocyte Antigen (Hla)-A2 That Provides Functional Interactions for Recognition by Tax Peptide/Hla-A2–Specific T Cell Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Peptide Contacts Govern High Affinity Binding of a Modified TCR Whilst Maintaining a Native pMHC Docking Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. T cell receptor cross-reactivity directed by antigen-dependent tuning of peptide-MHC molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The kinetics of two dimensional TCR and pMHC interactions determine T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct Measurement of T Cell Receptor Affinity and Sequence from Naïve Anti-Viral T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy [frontiersin.org]

- 14. biorxiv.org [biorxiv.org]

- 15. High-Affinity TCRs Generated by Phage Display Provide CD4+ T Cells with the Ability to Recognize and Kill Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 17. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. TCR/pMHC Optimized Protein crystallization Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. publications.diamond.ac.uk [publications.diamond.ac.uk]

- 21. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 23. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Identifying Protein-Protein Interactions in the T-Cell Receptor Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to identify and characterize protein-protein interactions (PPIs) within the T-cell receptor (TCR) complex. Understanding these interactions is fundamental to deciphering the mechanisms of T-cell activation and developing novel immunotherapies.

Introduction to the T-Cell Receptor Complex

The T-cell receptor (TCR) is a multi-protein complex on the surface of T lymphocytes responsible for recognizing antigens presented by major histocompatibility complex (MHC) molecules.[1][2] This recognition event initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation.[2][3] The TCR complex is composed of a variable ligand-binding TCR α/β (or γ/δ) heterodimer and the invariant CD3 signaling subunits (CD3δ, CD3γ, CD3ε, and CD3ζ).[1][4] The intricate network of interactions within this complex and with other cellular proteins is crucial for the proper functioning of the adaptive immune system.

Key Protein-Protein Interactions in TCR Signaling

Upon engagement with a peptide-MHC (pMHC) ligand, the TCR undergoes conformational changes that trigger a series of phosphorylation events and the recruitment of downstream signaling molecules. Key interactions include:

-

TCR-pMHC: The initial, highly specific interaction that triggers T-cell activation. This binding is typically of low to moderate affinity.[1][5]

-

CD3 Subunits: The intracellular tails of the CD3 subunits contain immunoreceptor tyrosine-based activation motifs (ITAMs) that are phosphorylated by Src-family kinases.[6][7]

-

Lck and Fyn: These Src-family kinases are associated with the co-receptors CD4 and CD8 and are responsible for the initial phosphorylation of ITAMs.[2]

-

ZAP-70: This tyrosine kinase is recruited to the phosphorylated ITAMs of the CD3ζ chain, where it becomes activated by Lck.[1][6]

-

LAT and SLP-76: ZAP-70 then phosphorylates the linker for activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), which act as scaffold proteins to assemble a larger signaling complex.[6]

Quantitative Analysis of TCR Protein-Protein Interactions

The affinity and kinetics of PPIs are critical determinants of T-cell signaling outcomes. Techniques like Surface Plasmon Resonance (SPR) are widely used to measure these parameters.

| Interacting Proteins | Method | Dissociation Constant (KD) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Reference |

| TCR - pMHC | SPR | 1–100 µM | 1000 - 10000 | 0.01 - 0.1 | [1] |

Experimental Protocols for Identifying TCR PPIs

Several experimental techniques are employed to identify and validate PPIs within the TCR complex.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate.[8][9][10]

Protocol:

-

Cell Lysis: Lyse T-cells using a gentle, non-denaturing lysis buffer to maintain protein complexes.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove non-specifically binding proteins.[9]

-

Immunoprecipitation: Add an antibody specific to the "bait" protein to the pre-cleared lysate and incubate to allow antibody-antigen binding.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[9]

-

Elution: Elute the protein complex from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[11]

Förster Resonance Energy Transfer (FRET)

FRET is a microscopy technique that can detect the proximity of two fluorescently labeled molecules, providing evidence of a direct interaction in living cells.[12]

Protocol:

-

Fluorophore Labeling: Label the two proteins of interest with a FRET donor-acceptor pair of fluorophores (e.g., CFP and YFP).[12] This can be achieved through genetic fusion or antibody labeling.

-

Cell Preparation: Express the fluorescently tagged proteins in T-cells.

-

Microscopy Setup: Use a fluorescence microscope equipped for FRET imaging.[13][14]

-

Image Acquisition: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

-

FRET Analysis: An increase in acceptor emission upon donor excitation indicates that the two proteins are in close proximity (typically <10 nm), suggesting an interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[15]

Protocol:

-

Ligand Immobilization: Immobilize one interacting partner (the ligand, e.g., pMHC) onto a sensor chip.

-

Analyte Injection: Flow the other interacting partner (the analyte, e.g., soluble TCR) over the sensor surface at various concentrations.

-

Signal Detection: Measure the change in the refractive index at the sensor surface as the analyte binds to the ligand. This change is proportional to the mass of bound analyte.

-

Data Analysis: Fit the binding data to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[15]

Mass Spectrometry (MS)

MS-based proteomics can identify the components of protein complexes isolated by techniques like Co-IP.[16]

Protocol:

-

Complex Isolation: Isolate the protein complex of interest (e.g., via Co-IP).

-

Protein Digestion: Digest the proteins in the complex into smaller peptides using an enzyme like trypsin.[17]

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[17]

-

Protein Identification: Search the resulting MS/MS spectra against a protein sequence database to identify the proteins present in the original complex.[17]

Visualizations of TCR Signaling and Experimental Workflows

TCR Signaling Pathway

Caption: Simplified TCR signaling cascade upon pMHC engagement.

Co-Immunoprecipitation Workflow

Caption: A typical workflow for a Co-Immunoprecipitation experiment.

Logical Relationship of PPI Validation Methods

Caption: A logical workflow for PPI discovery and validation.

References

- 1. T-cell receptor - Wikipedia [en.wikipedia.org]

- 2. cd-genomics.com [cd-genomics.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Quantitative Analysis of T Cell Receptor Complex Interaction Sites Using Genetically Encoded Photo-Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]

- 7. abeomics.com [abeomics.com]

- 8. assaygenie.com [assaygenie.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 12. Measuring the proximity of T lymphocyte CXCR4 and TCR by fluorescence resonance energy transfer (FRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. A comprehensive characterization of the T-cell antigen receptor complex composition by microcapillary liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

The Differential Roles of Lck and Fyn Kinases in Early T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract